3-bromo-2-nitro-9H-fluorene
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Overview
Description
3-Bromo-2-nitro-9H-fluorene is an organic compound with the molecular formula C13H8BrNO2 It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and contains both bromine and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-bromo-2-nitro-9H-fluorene typically involves the bromination and nitration of fluorene. The process begins with the bromination of fluorene to form 3-bromo-9H-fluorene, followed by nitration to introduce the nitro group at the 2-position. The reaction conditions often involve the use of bromine and nitric acid under controlled temperatures to ensure selective substitution.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Safety measures are crucial due to the hazardous nature of bromine and nitric acid.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-2-nitro-9H-fluorene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation to form different oxidation states or products.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4).
Major Products:
Substitution: Formation of 3-substituted-2-nitro-9H-fluorene derivatives.
Reduction: Formation of 3-bromo-2-amino-9H-fluorene.
Oxidation: Formation of various oxidized products depending on the conditions.
Scientific Research Applications
3-Bromo-2-nitro-9H-fluorene has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-bromo-2-nitro-9H-fluorene involves its interaction with molecular targets through its functional groups. The bromine and nitro groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
2-Bromo-9H-fluorene: Lacks the nitro group, making it less reactive in certain chemical reactions.
2-Nitro-9H-fluorene: Lacks the bromine atom, affecting its substitution reactions.
2-Bromo-7-nitro-9H-fluorene: Similar structure but with the nitro group at a different position, leading to different reactivity and applications.
Uniqueness: 3-Bromo-2-nitro-9H-fluorene is unique due to the presence of both bromine and nitro groups at specific positions on the fluorene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various research and industrial applications.
Properties
CAS No. |
77900-92-6 |
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Molecular Formula |
C13H8BrNO2 |
Molecular Weight |
290.11 g/mol |
IUPAC Name |
3-bromo-2-nitro-9H-fluorene |
InChI |
InChI=1S/C13H8BrNO2/c14-12-7-11-9(6-13(12)15(16)17)5-8-3-1-2-4-10(8)11/h1-4,6-7H,5H2 |
InChI Key |
GWFNBKAAFJNZER-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C3=CC(=C(C=C31)[N+](=O)[O-])Br |
Origin of Product |
United States |
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